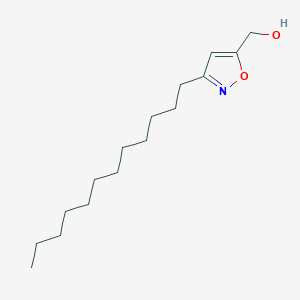
(3-Dodecylisoxazol-5-yl)methanol
Overview
Description
(3-Dodecylisoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the dodecyl group in this compound enhances its hydrophobic properties, making it useful in various applications.
Preparation Methods
The synthesis of (3-Dodecylisoxazol-5-yl)methanol typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring. The reaction conditions usually require a solvent such as methanol and a base like sodium methoxide at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-Dodecylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups to modify its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Dodecylisoxazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-Dodecylisoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The dodecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .
Comparison with Similar Compounds
Similar compounds to (3-Dodecylisoxazol-5-yl)methanol include other isoxazole derivatives with varying alkyl or functional groups. For example:
5-Isoxazolemethanol, 3-hexyl-: A shorter alkyl chain that may have different hydrophobic properties.
5-Isoxazolemethanol, 3-octyl-: An intermediate alkyl chain length with properties between the hexyl and dodecyl derivatives.
5-Isoxazolemethanol, 3-phenyl-:
Properties
CAS No. |
138254-90-7 |
|---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
(3-dodecyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)19-17-15/h13,18H,2-12,14H2,1H3 |
InChI Key |
CHIUIWQJXDAZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NOC(=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
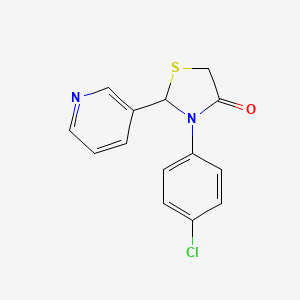
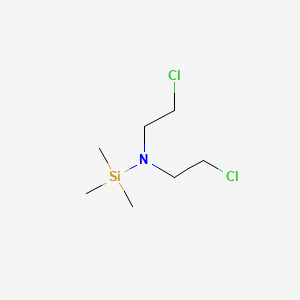
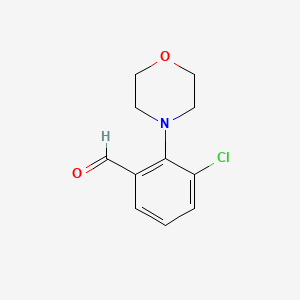
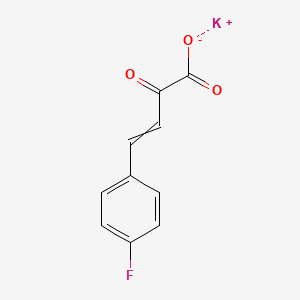
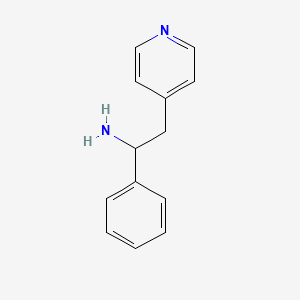
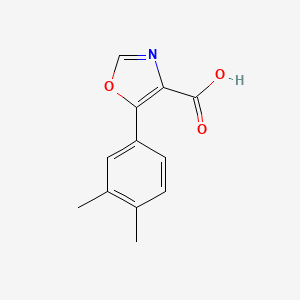
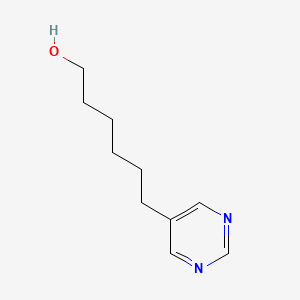

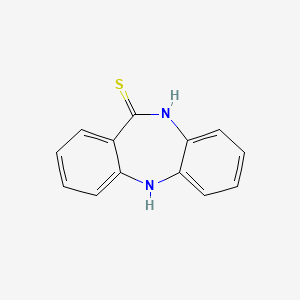
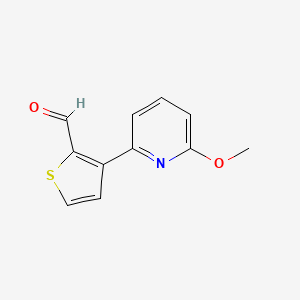
![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)
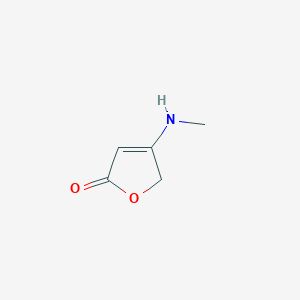
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)
